molecular formula C22H22N4O2 B2955044 2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole CAS No. 1170130-34-3

2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2955044
CAS No.: 1170130-34-3
M. Wt: 374.444
InChI Key: ZKMHFLGMCUWFKE-UHFFFAOYSA-N
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Description

The compound “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” is a complex organic molecule that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzofuran derivative with piperazine under controlled conditions.

    Benzodiazole Core Construction: The final step involves the formation of the benzodiazole core by reacting the intermediate with appropriate reagents, such as formamide or ortho-diamines, under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical processes.

Medicine

The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the benzofuran moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole: Shares the benzodiazole core but lacks the benzofuran and piperazine moieties.

    2-(1-Benzofuran-2-yl)-1H-benzimidazole: Contains the benzofuran moiety but lacks the piperazine ring.

    4-(1-Benzofuran-2-carbonyl)piperazine: Contains the benzofuran and piperazine moieties but lacks the benzodiazole core.

Uniqueness

The uniqueness of “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” lies in its combination of three distinct structural features: the benzofuran moiety, the piperazine ring, and the benzodiazole core. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-24-18-8-4-3-7-17(18)23-21(24)15-25-10-12-26(13-11-25)22(27)20-14-16-6-2-5-9-19(16)28-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMHFLGMCUWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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